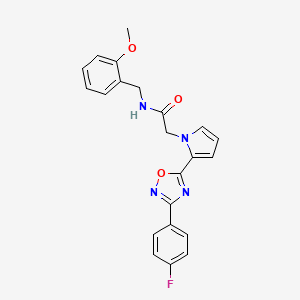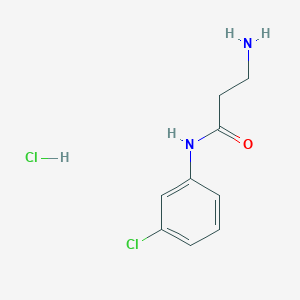![molecular formula C17H12ClNO3S B2966047 (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 157375-63-8](/img/structure/B2966047.png)
(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
In general, a compound’s description would include its molecular formula, structure, and the types of atoms it contains. It might also include information about its role or function if it’s a known substance in a particular field, such as medicine or materials science .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the types of bonds (single, double, triple) that hold them together .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, color, odor, density, and various other chemical properties like acidity or basicity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazolidinedione derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic solutions. Experimental findings, supported by quantum chemical studies, indicate that these compounds exhibit significant inhibition efficiency, which increases with their concentration. The adsorption of these inhibitors on mild steel surfaces tends to follow the Langmuir adsorption isotherm model, demonstrating their potential in protecting metals from corrosion in industrial applications (Yadav et al., 2015).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Studies have synthesized various thiazolidinedione derivatives and tested their effectiveness against different microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infections (Stana et al., 2014).
Anticancer and Anti-inflammatory Activities
Thiazolidinedione derivatives have also been investigated for their anticancer and anti-inflammatory properties. A particular compound was designed and assessed for its in vitro anti-breast cancer activity using human breast adenocarcinoma cell lines, and for its anti-inflammatory activity. The compound exhibited cytotoxic effects with an IC50 value of 42.30 µM and demonstrated good anti-inflammatory potential, suggesting its applicability in cancer and inflammation treatment strategies (Uwabagira & Sarojini, 2019).
Antidiabetic Agents
Thiazolidinedione derivatives have been explored as antidiabetic agents due to their ability to modulate blood sugar levels. Studies focusing on the synthesis of such compounds and their hypoglycemic and hypolipidemic activities in animal models have provided insights into their potential use in treating diabetes (Kim et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-3-1-2-12(8-13)10-22-14-6-4-11(5-7-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUDPFFWIPJFG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)
![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)

![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)
![Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)
